

Initial Characterization of 2-(3-Bromophenyl)triphenylene Powder: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(3-Bromophenyl)triphenylene*

Cat. No.: *B572025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of **2-(3-Bromophenyl)triphenylene** powder, a polycyclic aromatic hydrocarbon with potential applications in materials science and medicinal chemistry. This document outlines the fundamental physicochemical properties, expected spectroscopic signatures, and thermal behavior of the compound. Detailed experimental protocols for key analytical techniques are provided to guide researchers in their own characterization efforts. While specific experimental data for this compound is not publicly available, this guide presents expected data based on the analysis of the parent compound, triphenylene, and related brominated aromatic structures.

Physicochemical Properties

2-(3-Bromophenyl)triphenylene is a solid, typically appearing as a white to yellow powder or crystalline solid at room temperature.^{[1][2]} Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₅ Br	[3][4]
Molecular Weight	383.29 g/mol	[3][4]
CAS Number	1313514-53-2	[1][2][3][4][5][6][7]
Appearance	White to yellow powder or crystals	[1][2][5]
Melting Point	147-151 °C	[8]
Purity	≥98.0% (by GC)	[1][5]
Storage	Room temperature, sealed in a dry environment	[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **2-(3-Bromophenyl)triphenylene**. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for the protons (¹H) and carbons (¹³C) of **2-(3-Bromophenyl)triphenylene** are predicted based on the known spectra of triphenylene and the substituent effects of the bromophenyl group.

Expected ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
8.6 - 8.8	m	4H	Aromatic protons on the triphenylene core
7.9 - 8.1	m	2H	Aromatic protons on the triphenylene core
7.6 - 7.8	m	5H	Aromatic protons on the triphenylene and bromophenyl rings
7.3 - 7.5	t	1H	Aromatic proton on the bromophenyl ring
7.2 - 7.3	d	1H	Aromatic proton on the bromophenyl ring
7.0 - 7.2	d	1H	Aromatic proton on the bromophenyl ring
6.8 - 7.0	s	1H	Aromatic proton on the bromophenyl ring

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.

Expected ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
120 - 140	Aromatic carbons
122.2	Carbon bearing the bromine atom

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **2-(3-Bromophenyl)triphenylene**, the molecular ion peak is expected at m/z

382 and 384, corresponding to the two isotopes of bromine (^{79}Br and ^{81}Br) in a roughly 1:1 ratio.

Expected Mass Spectrometry Data

m/z	Interpretation
382/384	$[\text{M}]^+$, Molecular ion
303	$[\text{M-Br}]^+$
226	$[\text{Triphenylene}]^+$

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission properties are determined by the conjugated π -system of the triphenylene core.

Expected UV-Vis and Fluorescence Data

Parameter	Wavelength (nm)	Notes
Absorption Maximum (λ_{abs})	~275	The bromophenyl substituent may cause a slight red or blue shift compared to unsubstituted triphenylene.
Emission Maximum (λ_{em})	~355	Excitation at the absorption maximum.

Thermal Analysis

Thermal analysis provides information about the thermal stability and phase transitions of the material.

Expected Thermal Analysis Data

Technique	Parameter	Expected Value/Behavior
Thermogravimetric Analysis (TGA)	Onset of Decomposition	> 300 °C
Differential Scanning Calorimetry (DSC)	Melting Point	147-151 °C (endothermic peak)
Decomposition	Exothermic process at higher temperatures	

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

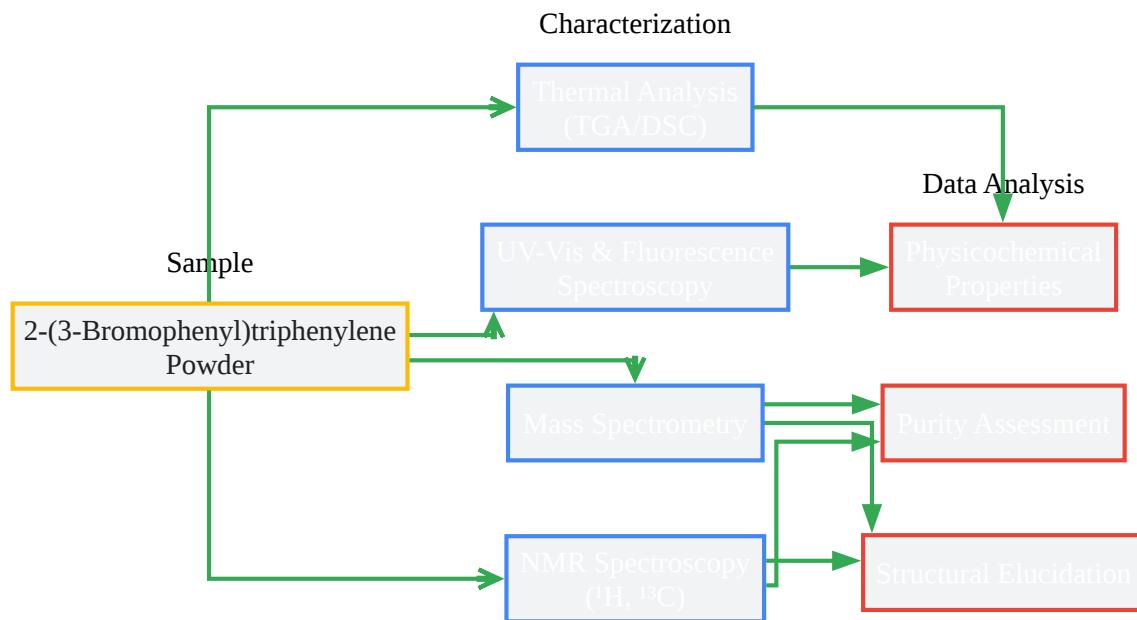
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(3-Bromophenyl)triphenylene** powder in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
 - Reference the spectrum to the solvent peak.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the powder in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - Analyze the molecular ion peak and the fragmentation pattern.

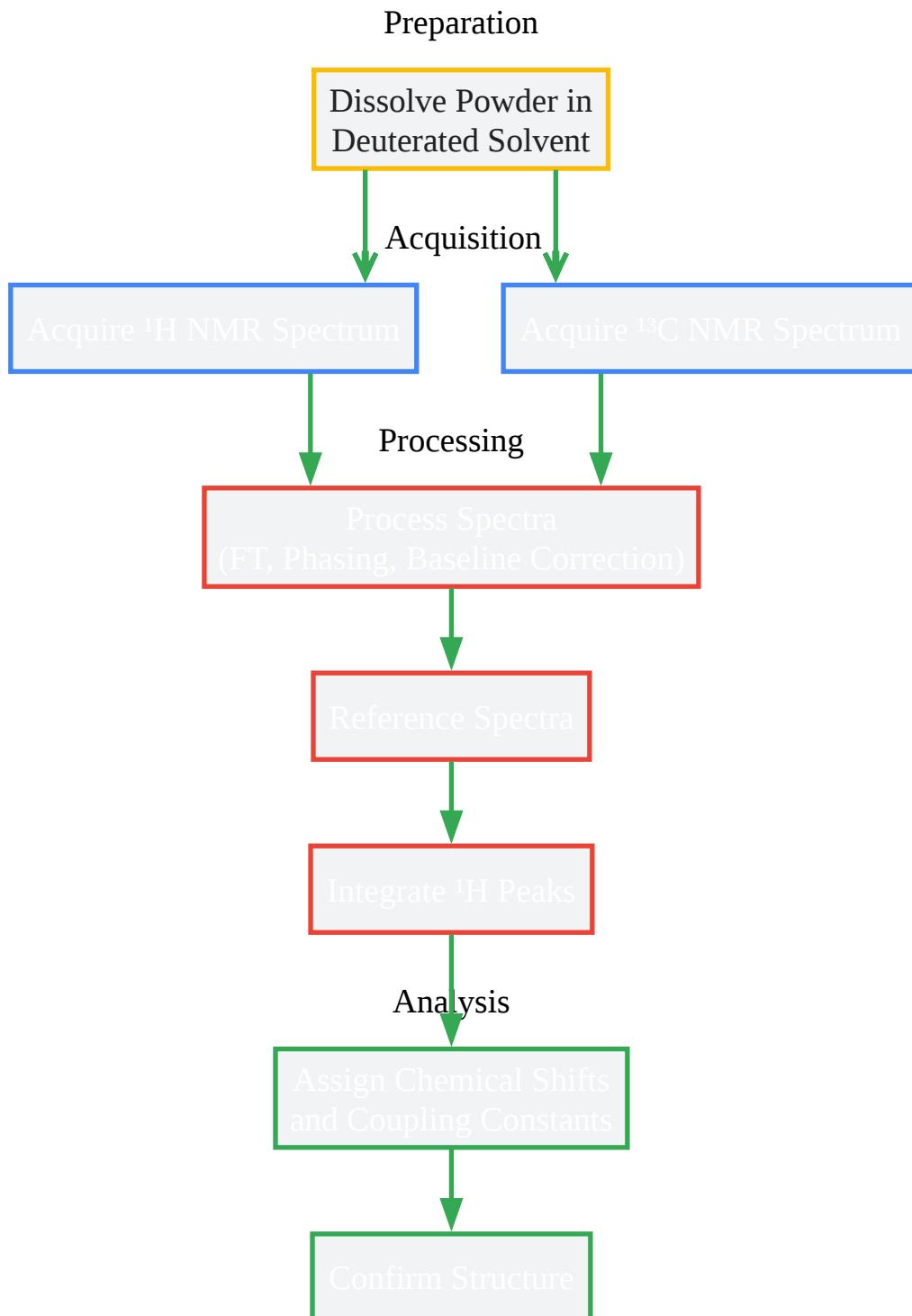
UV-Visible and Fluorescence Spectroscopy


- Sample Preparation: Prepare a dilute solution of the powder in a UV-transparent solvent (e.g., cyclohexane, dichloromethane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer and a spectrofluorometer.
- UV-Vis Absorption Spectroscopy:
 - Record the absorption spectrum from approximately 200 to 600 nm.
 - Use the pure solvent as a reference.
- Fluorescence Spectroscopy:
 - Excite the sample at its absorption maximum.
 - Record the emission spectrum over a wavelength range that includes the expected emission peak.

Thermal Analysis

- Sample Preparation: Place 5-10 mg of the powder in an appropriate TGA or DSC pan (e.g., aluminum, platinum).
- Instrumentation: Use a simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
- TGA Analysis:
 - Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen, air).
 - Record the mass loss as a function of temperature.
- DSC Analysis:
 - Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.
 - Record the heat flow to and from the sample to identify melting points and other thermal transitions.

Visualizations


Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the initial characterization of a new chemical powder.

NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for Nuclear Magnetic Resonance (NMR) analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Bromophenyl)triphenylene, CasNo.1313514-53-2 BOC Sciences United States [bocscichem.lookchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-(3-Bromophenyl)triphenylene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. chemscene.com [chemscene.com]
- 5. labproinc.com [labproinc.com]
- 6. 1313514-53-2 | 2-(3-bromophenyl)triphenylene | Next Peptide [nextpeptide.com]
- 7. 2-(3-Bromophenyl)triphenylene | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(3-broMophenyl)triphenylene Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- To cite this document: BenchChem. [Initial Characterization of 2-(3-Bromophenyl)triphenylene Powder: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b572025#initial-characterization-of-2-3-bromophenyl-triphenylene-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com